2-Chloro-7-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family. While not found in nature, it serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. [] Its significance in scientific research stems from the quinazoline core's presence in various natural and synthetic compounds with a wide range of biological activities.
2-Chloro-7-methoxyquinazoline is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in the development of various pharmaceuticals. The molecular formula for 2-Chloro-7-methoxyquinazoline is with a molecular weight of 194.62 g/mol.
2-Chloro-7-methoxyquinazoline can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed chemical information and synthesis methods. In terms of classification, this compound falls under the category of heterocyclic compounds, specifically within the subgroup of quinazolines, which are known for their diverse pharmacological properties.
The synthesis of 2-Chloro-7-methoxyquinazoline can be approached through several methods. One common route involves the reaction of 2-amino-3-methoxybenzaldehyde with urea, leading to the formation of an intermediate quinazoline derivative. This intermediate can then be chlorinated using phosphorus oxychloride to yield 2-chloro-7-methoxyquinazoline .
A simplified synthesis pathway can be outlined as follows:
The molecular structure of 2-Chloro-7-methoxyquinazoline features a chloro substituent at the second position and a methoxy group at the seventh position of the quinazoline ring system. The structure can be represented using the following canonical SMILES notation: COC1=CC2=NC(=NC=C2C=C1)Cl
.
2-Chloro-7-methoxyquinazoline can participate in various chemical reactions typical for quinazolines, including nucleophilic substitutions and coupling reactions. For instance, it can react with nucleophiles such as amines or alcohols to form new derivatives. Additionally, it has been noted for its ability to undergo cycloaddition reactions when treated with azides under click chemistry conditions, leading to diverse triazole derivatives .
The mechanism of action for 2-Chloro-7-methoxyquinazoline primarily involves its interaction with specific biological targets such as kinases and other proteins involved in cell signaling pathways. These interactions can lead to inhibition of cancer cell proliferation by inducing apoptosis or disrupting normal cellular functions. Studies have shown that derivatives of quinazolines exhibit potent inhibitory activities against various cancer cell lines, suggesting that 2-Chloro-7-methoxyquinazoline may share similar properties .
The physical properties of 2-Chloro-7-methoxyquinazoline include:
In terms of chemical properties, this compound is classified as an irritant under GHS hazard classifications, indicating that it should be handled with care in laboratory settings.
2-Chloro-7-methoxyquinazoline has several applications in scientific research:
The Vilsmeier-Haack (V.H.) reaction serves as a cornerstone for constructing the quinazoline scaffold of 2-chloro-7-methoxyquinazoline. This method involves cyclodehydration of ortho-aminoaryl carbonyl precursors using the Vilsmeier complex (POCl₃/DMF), simultaneously introducing the C2-chloro substituent and establishing the heterocyclic ring. Specifically, 2-amino-4-methoxybenzoic acid or its derivatives undergo formylation at the amino group followed by intramolecular cyclization, yielding 2-chloro-7-methoxyquinazoline-4(3H)-one. Subsequent chlorination at C4 using POCl₃ or PCl₅ furnishes the 2,4-dichloro intermediate, which is selectively hydrolyzed or alkoxylated to introduce the 7-methoxy group [1] [3] [7].
The reaction’s efficiency is demonstrated by its adaptability to continuous flow systems and ultrasound irradiation, achieving yields exceeding 85% under optimized conditions (60–80°C, 3–5 h). Critical parameters include stoichiometric control of POCl₃ (2.5–3.0 equiv) and anhydrous DMF to minimize hydrolysis by-products. This route is favored for its regioselectivity, as electrophilic attack occurs exclusively at the ortho-position relative to the methoxy group, avoiding isomeric contamination [5] [7].
Table 1: Vilsmeier-Haack Cyclization Conditions for Quinazoline Synthesis
Precursor | POCl₃ (equiv) | DMF (equiv) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2-Amino-4-methoxybenzoic acid | 3.0 | 5.0 | 80 | 4 | 88 |
Methyl 2-amino-4-methoxybenzoate | 2.5 | 4.0 | 70 | 5 | 82 |
2-Amino-4-methoxybenzamide | 3.2 | 6.0 | 60 | 6 | 78 |
Carbodiimide-mediated coupling enables the synthesis of hydrazide-hydrazone-functionalized 2-chloro-7-methoxyquinazoline derivatives, crucial for enhancing biological activity. The C4-amino group of 4-amino-2-chloro-7-methoxyquinazoline is acylated with carboxylic acid-functionalized hydrazides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. This generates a carboxamide linkage, which subsequently condenses with aldehydes or ketones to form hydrazone derivatives [4].
Reactions proceed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, with catalytic DMAP (4-dimethylaminopyridine) accelerating the coupling. Yields range from 70–92%, contingent upon the steric profile of the hydrazide reactant. For example, aromatic hydrazides (e.g., benzoic hydrazide) exhibit higher efficiency than aliphatic counterparts (e.g., valeric hydrazide) due to reduced steric hindrance. This approach facilitates the development of kinase inhibitors by introducing pharmacophore-bearing side chains [4].
Regioselective demethylation of the 7-methoxy group provides a handle for diversifying quinazoline architectures. Boron tribromide (BBr₃) in dichloromethane (1.0M, −78°C to 0°C) selectively cleaves the methoxy group at C7, generating 7-hydroxy-2-chloroquinazoline without affecting other sensitive functionalities. This phenol intermediate serves as a substrate for alkylation, acylation, or sulfonylation reactions to install diverse C7 substituents [7] [8].
Alternative demethylating agents include concentrated hydrobromic acid (HBr, 48%) at reflux (100–120°C, 4–6 h) and lithium iodide in pyridine (150°C, 8 h), though these harsher conditions may reduce yields (50–65%) due to by-product formation. The regioselectivity arises from the electron-donating nature of the quinazoline nitrogen atoms, which destabilizes positive charge development at C6 and C8, leaving C7 as the preferred site for demethylation [8].
The C2-chloro and C7-methoxy groups exhibit distinct reactivity profiles, enabling sequential functionalization:
Table 2: Substitution Reactions at Key Positions of 2-Chloro-7-methoxyquinazoline
Position | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
C2-Cl | Methylamine | iPrOH, 80°C, 3 h | 2-(Methylamino)-7-methoxyquinazoline | 88 |
C2-Cl | Aniline | DMF, 110°C, 4 h | 2-(Phenylamino)-7-methoxyquinazoline | 82 |
C2-Cl | Hydrazine monohydrate | EtOH, reflux, 2 h | 2-Hydrazinyl-7-methoxyquinazoline | 90 |
C7-OMe | BBr₃ (1.2 equiv) | DCM, −78°C to 0°C, 1 h | 2-Chloro-7-hydroxyquinazoline | 85 |
C7-OH | Benzyl bromide, K₂CO₃ | DMF, 80°C, 6 h | 2-Chloro-7-benzyloxyquinazoline | 78 |
Convergent routes integrate pre-synthesized fragments with the quinazoline core, enabling rapid access to hybrid pharmacophores. Two predominant strategies are employed:
These approaches facilitate the synthesis of kinase-targeting agents and fluorescent probes by appending structurally diverse motifs without compromising the core integrity.
Table 3: Key Hybrid Scaffolds Derived from 2-Chloro-7-methoxyquinazoline
Hybrid Class | Synthetic Method | Representative Compound | Application |
---|---|---|---|
Piperidine-quinazoline | SNAr at C7-hydroxy | 4-(3-Chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline | EGFR inhibitor |
Biarylquinazolines | Suzuki coupling at C4-triflate | 4-(4-Methoxyphenyl)-2-chloro-7-methoxyquinazoline | Fluorescent probe precursor |
Hydrazone-quinazolines | EDC coupling + hydrazone formation | 2-Chloro-7-methoxy-4-[2-(pyridin-2-ylmethylene)hydrazinecarbonyl]quinazoline | Anticancer screening |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0